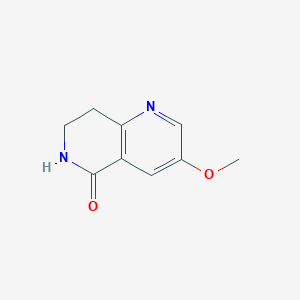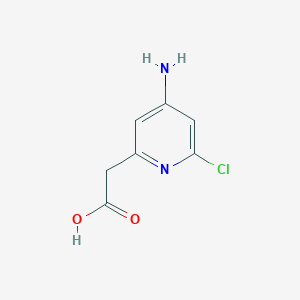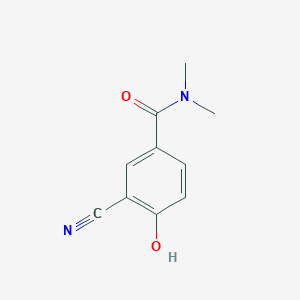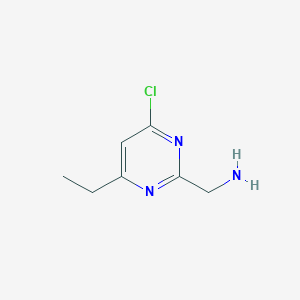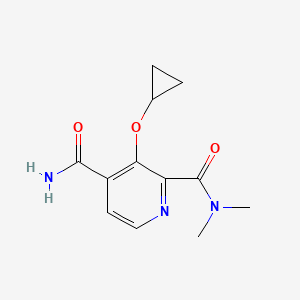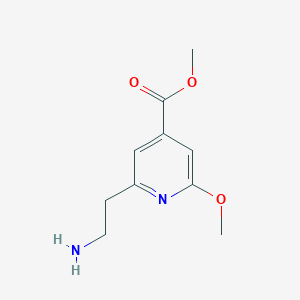
Methyl 2-(2-aminoethyl)-6-methoxyisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-aminoethyl)-6-methoxyisonicotinate is a chemical compound that belongs to the class of isonicotinates This compound is characterized by the presence of a methoxy group at the 6th position and an aminoethyl group at the 2nd position on the isonicotinic acid methyl ester backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-aminoethyl)-6-methoxyisonicotinate typically involves the following steps:
Starting Materials: The synthesis begins with isonicotinic acid, which is esterified to form methyl isonicotinate.
Methoxylation: The methyl isonicotinate is then subjected to methoxylation at the 6th position using methanol and a suitable catalyst.
Aminoethylation: The final step involves the introduction of the aminoethyl group at the 2nd position. This can be achieved through a nucleophilic substitution reaction using 2-bromoethylamine hydrobromide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-aminoethyl)-6-methoxyisonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The aminoethyl group can participate in substitution reactions with electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
Methyl 2-(2-aminoethyl)-6-methoxyisonicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(2-aminoethyl)-6-methoxyisonicotinate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(2-aminoethyl)-isonicotinate: Lacks the methoxy group at the 6th position.
Methyl 6-methoxyisonicotinate: Lacks the aminoethyl group at the 2nd position.
2-(2-aminoethyl)-6-methoxyisonicotinic acid: The carboxylic acid derivative.
Uniqueness
Methyl 2-(2-aminoethyl)-6-methoxyisonicotinate is unique due to the presence of both the methoxy and aminoethyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not observed in its analogs.
Propriétés
Formule moléculaire |
C10H14N2O3 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
methyl 2-(2-aminoethyl)-6-methoxypyridine-4-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-14-9-6-7(10(13)15-2)5-8(12-9)3-4-11/h5-6H,3-4,11H2,1-2H3 |
Clé InChI |
KGZNPKLEUUFSMY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=N1)CCN)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


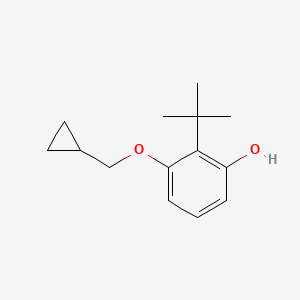
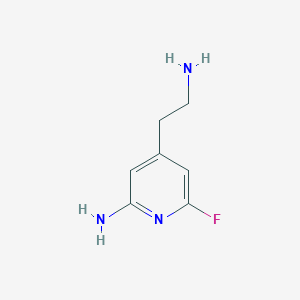
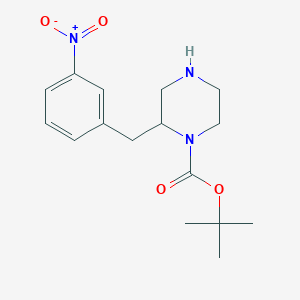
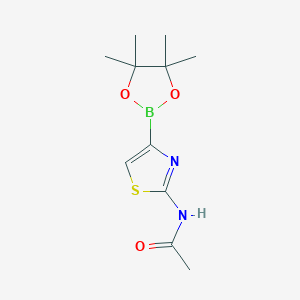
![(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid](/img/structure/B14852748.png)
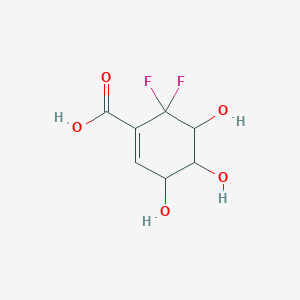
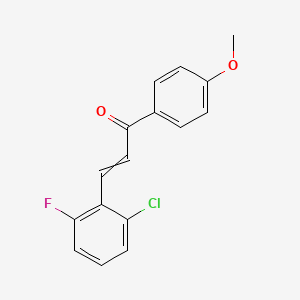
![4-(3-Methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14852758.png)
